5-Bromo-7-methyl-1H-indazol-3-amine - 1110502-50-5

5-Bromo-7-methyl-1H-indazol-3-amine

Catalog Number: EVT-1813794
CAS Number: 1110502-50-5
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LNP023 (41)

Compound Description: LNP023 (41) is an orally bioavailable inhibitor of complement factor B (FB), a serine protease central to the alternative pathway (AP) of the complement system. This pathway contributes to the progression of diseases like age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and various glomerular diseases. LNP023 is currently undergoing clinical trials for various AP-mediated conditions.

Relevance: While the structure of LNP023 is not provided in the abstract, it is mentioned as an outcome of research focused on identifying and optimizing inhibitors of complement factor B, a process that involved high-throughput screening and analysis of X-ray cocrystal structures. This suggests LNP023 shares structural similarities with other FB inhibitors and likely contains features that enable binding to the active site of FB, potentially mimicking aspects of the 5-Bromo-7-methyl-1H-indazol-3-amine scaffold.

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

Compound Description: This compound is a novel organic salt formed through a Lewis acid-base reaction. It features a 5-bromo-1H-indol-3-yl moiety within its structure.

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It demonstrates excellent intranasal bioavailability in rabbits and displays dose-dependent activity in migraine models.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 acts as a CGRP receptor antagonist. It exhibits high potency, selectivity, metabolic stability, and solubility. These properties make it suitable for diverse administration routes with the potential for rapid systemic exposure and high receptor coverage.

Relevance: HTL22562, similar to BMS-694153, also possesses the 7-methyl-1H-indazol-5-yl moiety, directly relating it to 5-Bromo-7-methyl-1H-indazol-3-amine. The shared 7-methyl-1H-indazole core underscores their potential as antagonists targeting similar biological pathways or receptors.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Compound Description: This refers to a group of compounds, with one prominent member being N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m). Many compounds in this series show moderate to excellent antifungal activity. Notably, 9m exhibits stronger antifungal activity than the commercial fungicide boscalid against seven phytopathogenic fungi.

Relevance: The compound 9m within this series includes a 5-bromo-1H-indazol-1-yl group, linking it to 5-Bromo-7-methyl-1H-indazol-3-amine. Both compounds share the 5-bromo-1H-indazole core structure, though they differ in the substitution pattern on the indazole ring, suggesting they could be categorized under the broader class of substituted indazoles. This structural similarity might translate to shared targets or mechanisms of action, particularly in the context of antifungal activity.

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d)

Compound Description: 37d is a potent, orally active cyclin-dependent kinase (CDK) inhibitor, targeting CDKs 1, 2, 4, 8, and 9. It demonstrates antitumor efficacy in multiple hematologic malignancies (HM) mice xenograft models without noticeable toxicity. Its mechanism involves cell cycle arrest and apoptosis induction via PARP and caspase 3 activation.

Relevance: While not directly containing a bromine atom at the 5-position, 37d features a 3-isopropyl-2-methyl-2H-indazol-5-yl moiety. This structural similarity to the 5-Bromo-7-methyl-1H-indazol-3-amine suggests potential overlaps in their binding sites within CDKs or related kinase targets. This makes 37d a relevant compound for understanding structure-activity relationships and exploring potential for broader kinase inhibition profiles of compounds similar to 5-Bromo-7-methyl-1H-indazol-3-amine.

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This compound demonstrates oral bioavailability and inhibits PERK activation in cells and tumor growth in a human tumor xenograft mouse model.

Relevance: GSK2606414 features a substituted dihydro-1H-indol-5-yl moiety within its structure, while 5-Bromo-7-methyl-1H-indazol-3-amine contains a 1H-indazole core. Both compounds share a common structural motif of a bicyclic aromatic system with a nitrogen-containing five-membered ring fused to a benzene ring. This similarity, along with their shared focus as kinase inhibitors, suggests potential commonalities in their binding modes or interactions with kinase targets.

Properties

CAS Number

1110502-50-5

Product Name

5-Bromo-7-methyl-1H-indazol-3-amine

IUPAC Name

5-bromo-7-methyl-1H-indazol-3-amine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)

InChI Key

RTCUZXNDSBKYDD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NN=C2N)Br

Canonical SMILES

CC1=CC(=CC2=C1NN=C2N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.